molecular formula C13H24Cl2N2OS B2685858 (5-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine dihydrochloride CAS No. 1052426-35-3

(5-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine dihydrochloride

Cat. No.: B2685858
CAS No.: 1052426-35-3
M. Wt: 327.31
InChI Key: PZIHBHCWQJHOFS-UHFFFAOYSA-N
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Description

(5-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a morpholine ring, and an amine group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine dihydrochloride typically involves multiple steps, starting with the preparation of the thiophene and morpholine intermediates. The thiophene ring can be synthesized through a series of reactions involving the introduction of a methyl group at the 5-position. The morpholine ring is then attached to the thiophene ring through a propyl linker, followed by the introduction of the amine group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amine group can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(5-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine dihydrochloride include:

  • (5-Methyl-thiophen-2-ylmethyl)-(3-piperidin-4-YL-propyl)-amine dihydrochloride
  • (5-Methyl-thiophen-2-ylmethyl)-(3-pyrrolidin-4-YL-propyl)-amine dihydrochloride
  • (5-Methyl-thiophen-2-ylmethyl)-(3-piperazin-4-YL-propyl)-amine dihydrochloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can serve as a versatile building block for the synthesis of new molecules with tailored properties.

Properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS.2ClH/c1-12-3-4-13(17-12)11-14-5-2-6-15-7-9-16-10-8-15;;/h3-4,14H,2,5-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIHBHCWQJHOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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